1-Decanoylglycerol

Catalog No.
S536007
CAS No.
2277-23-8
M.F
C13H26O4
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decanoylglycerol

Common preservative systems fail against Gram-negative bacteria or require high surfactant loads, causing formulation instability. 1-Decanoylglycerol (monocaprin) provides a precise solution.

  • Broad-spectrum antimicrobial: MIC 0.32 mg/mL (Gram+) and 2.5 mg/mL (Gram-), ensuring preservative efficacy where monolaurin falls short.
  • 5-10× lower CMC vs. capric acid, enabling effective permeation enhancement at minimal excipient volume, ideal for sublingual/intranasal delivery.
  • Synergistic 75/25 molar ratio with capric acid boosts membrane disruption in LNPs for topical/wound care.
  • Melting point ~51.4°C facilitates solid lipid matrix processing without heat damage to thermolabile APIs.

CAS Number

2277-23-8

Product Name

1-Decanoylglycerol

IUPAC Name

2,3-dihydroxypropyl decanoate

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-monocaprin, glycerol 1-monocaprinate, monocaprin, rac-glycerol 1-monodecanoate

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O

The exact mass of the compound 2,3-Dihydroxypropyl decanoate is 246.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of monodecanoylglycerol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 mg, 1 g, 5 g

1-Decanoylglycerol (CAS: 2277-23-8), commonly known as monocaprin, is a medium-chain monoacylglycerol (MAG) characterized by a 10-carbon saturated fatty acid chain esterified to a glycerol backbone. In industrial and pharmaceutical procurement, it is primarily valued as a non-ionic emulsifier, a potent antimicrobial agent, and a mucosal permeation enhancer. Its amphiphilic structure grants it a distinct hydrophilic-lipophilic balance that facilitates the stabilization of oil-in-water emulsions and lipid nanoparticles. Commercially, monocaprin is distinguished by its specific phase behavior—presenting as a fatty solid with a melting point of approximately 51.4 °C—which allows for controlled thermal processing without the high-heat requirements of longer-chain monoglycerides .

Research & Procurement Fit

Workflow Antimicrobial screening studies, food preservation research, topical formulation design
Selection C10 monoacylglycerol with reported amphiphilic and TRPV1 agonist properties
Format Use as research tool compound, emulsifier model, or reference in structure-activity studies

Substituting 1-decanoylglycerol with closely related analogs, such as 1-lauroylglycerol (monolaurin, C12) or 1-octanoylglycerol (monocaprylin, C8), frequently results in formulation failure or narrowed efficacy. While monolaurin is a widely used antimicrobial, its longer hydrophobic tail increases its melting point and reduces its solubility in aqueous systems, limiting its utility in cold-process emulsions and diminishing its activity against certain Gram-negative bacteria. Conversely, monocaprylin is more water-soluble but exhibits weaker membrane-disruptive capabilities against key pathogens and forms less stable solid lipid matrices. Furthermore, replacing monocaprin with its free fatty acid counterpart, capric acid, drastically alters the system's pH profile and increases the critical micelle concentration by 5- to 10-fold, requiring significantly higher excipient loading to achieve the same permeation enhancement or antimicrobial effect [1].

Substitution Risk

Acyl Chain
C10 (1-Decanoylglycerol)
C8 (Monocaprylin) or C12 (Monolaurin) may shift MIC, thermal stability, and TRPV1 response
Antimicrobial Profile
Reported MIC against Gram-positive and Gram-negative strains
Analog substitution may alter spectrum; monolaurin lacks Gram-negative activity at equivalent concentrations
Bioactivity
TRPV1 agonist with defined EC50 (12.6 µM)
Chain-length-dependent activation; C8/C12 compounds may exhibit different potency or efficacy profiles

Superior Gram-Negative Antimicrobial Efficacy via Chain-Length Optimization

Comparative turbidimetric assays demonstrate that 1-decanoylglycerol possesses superior broad-spectrum antibacterial activity compared to longer-chain monoglycerides like monolaurin and monomyristin, particularly against Gram-negative strains. The shorter C10 carbon chain allows monocaprin to more effectively penetrate and damage the lipopolysaccharide layers of Gram-negative cell walls. Specifically, monocaprin achieves a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against both Pseudomonas aeruginosa and Escherichia coli, while maintaining highly potent MICs of 0.32 mg/mL against Gram-positive Staphylococcus aureus and Bacillus subtilis at neutral to alkaline pH (7.0 to 9.0) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2.5 mg/mL (against P. aeruginosa and E. coli)
Comparator Or BaselineLonger-chain monoglycerides (e.g., monolaurin, monopalmitin) which typically show little to no inhibition against these Gram-negative strains
Quantified DifferenceMonocaprin provides measurable Gram-negative inhibition (2.5 mg/mL) where longer-chain analogs fail, while maintaining strong Gram-positive efficacy (0.32 mg/mL)
ConditionsAutomated turbidimetric method, pH 7.0 to 9.0

Enables the procurement of a single monoglyceride for broad-spectrum preservative systems, reducing the need for secondary Gram-negative biocides.

Gram-Positive MIC vs. Monolaurin
Head-to-head
0.32 mg/mL (S. aureus, B. subtilis) vs. 1.25/0.63 mg/mL monolaurin
Supports antimicrobial screening context; C10 chain yields lower MIC than C12 against tested Gram-positive strains.
Turbidimetric method; data to verify under intended formulation conditions.

Synergistic Membrane Disruption in Co-Formulations

When formulated with its corresponding free fatty acid, 1-decanoylglycerol exhibits highly synergistic membrane-disruptive properties that are strongly dependent on the molar ratio. Electrochemical impedance spectroscopy (EIS) on tethered E. coli lipid bilayers reveals that a 75/25 mol% mixture of monocaprin to capric acid (at 1520 µM total concentration) induces a massive membrane conductance (ΔGm) shift spike of approximately 300 µS. In contrast, a 50/50 mol% mixture at an even higher total concentration (2000 µM) only yields a ΔGm shift of 40–60 µS. This synergistic peak is a unique feature of the C10 MG/FA pair, balancing partial membrane solubilization with structural disruption[1].

Evidence DimensionMembrane conductance shift (ΔGm) via EIS
Target Compound Data~300 µS shift (at 75/25 mol% Monocaprin/Capric Acid, 1520 µM)
Comparator Or Baseline40–60 µS shift (at 50/50 mol% Monocaprin/Capric Acid, 2000 µM)
Quantified DifferenceA 5- to 7.5-fold increase in membrane disruption achieved at a lower total lipid concentration by optimizing the monocaprin ratio
ConditionsTethered E. coli bacterial lipid bilayers analyzed via electrochemical impedance spectroscopy

Dictates precise procurement ratios for binary lipid antimicrobial systems, proving that optimized monocaprin loading maximizes efficacy while minimizing total excipient cost.

Gram-Negative MIC vs. Monolaurin
Head-to-head
2.5 mg/mL (P. aeruginosa, E. coli) vs. >10 mg/mL monolaurin
Monocaprin retains measurable Gram-negative activity; monolaurin shows no inhibition in same assay.
Reported endpoint context; review relevance for broad-spectrum research applications.

Enhanced Permeation Efficiency via Lower Critical Micelle Concentration

1-Decanoylglycerol is significantly more efficient at self-assembly and micelle formation than its free fatty acid equivalent, capric acid. Because monocaprin possesses a nonionic glycerol headgroup, it avoids the intermolecular electrostatic repulsion that hinders the aggregation of anionic capric acid molecules at physiological pH. As a result, medium-chain monoglycerides like monocaprin exhibit Critical Micelle Concentrations (CMCs) that are 5- to 10-fold lower than their corresponding free fatty acids. This allows monocaprin to act as a potent permeation enhancer in pharmaceutical formulations at drastically lower concentrations [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data5- to 10-fold lower CMC
Comparator Or BaselineCapric acid (free fatty acid equivalent)
Quantified DifferenceUp to an order of magnitude reduction in the concentration required for micellar self-assembly
ConditionsPhysiological pH conditions where free fatty acids are typically ionized

Allows formulators to use significantly less permeation enhancer in sublingual or intestinal drug delivery systems, reducing bulk and minimizing mucosal toxicity.

TRPV1 Agonist EC50
Reported
EC50 = 12.6 µM
Defined tool compound for TRPV1 signaling research; enables reproducible assay design.
HEK293 cell calcium influx assay; cross-study EC50 comparison may require standardization.

Thermal Processability and Melting Point Optimization

The carbon chain length of saturated monoglycerides directly dictates their physical state and thermal processing requirements. 1-Decanoylglycerol (C10) presents as a fatty solid with a melting point of approximately 51.4 °C. This positions it optimally between monocaprylin (C8), which melts at 40–42 °C and can be too soft or unstable for solid lipid matrices, and monolaurin (C12), which melts at 63 °C. The intermediate melting point of monocaprin allows for melt-emulsification and incorporation into lipid nanoparticles at moderate temperatures, protecting heat-sensitive active pharmaceutical ingredients (APIs) from thermal degradation while still providing a stable solid matrix at room temperature .

Evidence DimensionMelting Point
Target Compound Data~51.4 °C
Comparator Or BaselineMonocaprylin (40–42 °C) and Monolaurin (~63 °C)
Quantified DifferenceAn ~11 °C reduction in processing temperature compared to monolaurin, and a ~10 °C increase in thermal stability over monocaprylin
ConditionsStandard atmospheric pressure, pure compound physical characterization

Enables the manufacturing of solid lipid nanoparticles and semi-solid formulations at lower temperatures, preserving the integrity of thermolabile APIs.

Thermal Stability Trend
Class-level
Decomposition activation energy intermediate between C8 and C12 MAGs
C10 chain thermal profile supports processing-temperature screening; specific kinetics data to verify.
Subcritical water conditions; source review recommended.
Boiling Point Data
Class-level
Experimental normal boiling point available via TGA; rank-order within homologous series reported
Supports distillation process modeling; absolute values require source validation.
Data to verify; abstract-level inference.
Emulsifier & Antimicrobial Dual Role
Context-dependent
Amphiphilic structure enables both surfactant and antimicrobial functions
Multifunctional profile may simplify research formulations; efficacy depends on matrix and concentration.
Qualitative differentiation from conventional emulsifiers; endpoint-specific validation needed.

Broad-Spectrum Food and Cosmetic Preservation

Utilizing monocaprin's unique ability to inhibit both Gram-positive (0.32 mg/mL MIC) and Gram-negative bacteria (2.5 mg/mL MIC), it is ideal for formulating preservative systems where longer-chain monoglycerides fail to provide adequate Gram-negative coverage [1].

Sublingual and Mucosal Drug Delivery Systems

As a potent permeation enhancer with a 5- to 10-fold lower CMC than capric acid, monocaprin is perfectly suited for sublingual tablets or intranasal sprays, maximizing API bioavailability while minimizing the required excipient volume and mucosal irritation[2].

Antimicrobial Lipid Nanoparticles (LNPs)

By co-formulating monocaprin with capric acid at a specific 75/25 molar ratio, developers can create highly synergistic, membrane-disruptive LNPs for topical or wound-care applications, achieving maximum efficacy at lower total lipid concentrations [2].

Temperature-Sensitive Solid Lipid Formulations

The specific melting point of monocaprin (~51.4 °C) makes it the monoglyceride of choice for manufacturing solid lipid matrices or suppositories containing thermolabile compounds, avoiding the higher heat (63 °C) required to melt monolaurin .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial food preservation research
Antimicrobial screening context; C10 chain spectrum
MIC endpoint review under target pH and matrix
TRPV1 signaling studies
TRPV1 agonist tool compound with defined EC50
Assay reproducibility and cross-study EC50 consistency
Topical formulation research (emulsifier + preservative)
Dual emulsifier-antimicrobial profile
Formulation-stability balance and preservative efficacy
Distillation process design
Normal boiling point and thermal decomposition trend
Separation modeling validation with experimental data

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

246.18310931 Da

Monoisotopic Mass

246.18310931 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

197M6VFC1W

Other CAS

26402-22-2

Wikipedia

Glyceryl caprate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Decanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
1: Churchward CP, Calder A, Snyder LAS. Mutations in Neisseria gonorrhoeae grown in sub-lethal concentrations of monocaprin do not confer resistance. PLoS One. 2018 Apr 5;13(4):e0195453. doi: 10.1371/journal.pone.0195453. eCollection 2018. PubMed PMID: 29621310; PubMed Central PMCID: PMC5886539.
2: Churchward CP, Alany RG, Kirk RS, Walker AJ, Snyder LAS. Prevention of Ophthalmia Neonatorum Caused by Neisseria gonorrhoeae Using a Fatty Acid-Based Formulation. MBio. 2017 Jul 25;8(4). pii: e00534-17. doi: 10.1128/mBio.00534-17. PubMed PMID: 28743809; PubMed Central PMCID: PMC5527305.
3: Yoon BK, Jackman JA, Kim MC, Sut TN, Cho NJ. Correlating Membrane Morphological Responses with Micellar Aggregation Behavior of Capric Acid and Monocaprin. Langmuir. 2017 Mar 21;33(11):2750-2759. doi: 10.1021/acs.langmuir.6b03944. Epub 2017 Mar 13. PubMed PMID: 28263610.
4: Park KM, Lee JH, Hong SC, Kwon CW, Jo M, Choi SJ, Kim K, Chang PS. Selective production of 1-monocaprin by porcine liver carboxylesterase-catalyzed esterification: Its enzyme kinetics and catalytic performance. Enzyme Microb Technol. 2016 Jan;82:51-57. doi: 10.1016/j.enzmictec.2015.08.014. Epub 2015 Aug 28. PubMed PMID: 26672448.
5: Skulason S, Holbrook WP, Thormar H, Gunnarsson GB, Kristmundsdottir T. A study of the clinical activity of a gel combining monocaprin and doxycycline: a novel treatment for herpes labialis. J Oral Pathol Med. 2012 Jan;41(1):61-7. doi: 10.1111/j.1600-0714.2011.01037.x. Epub 2011 Apr 30. PubMed PMID: 21535163.
6: Thormar H, Hilmarsson H, Thrainsson JH, Georgsson F, Gunnarsson E, Dadadottir S. Treatment of fresh poultry carcases with emulsions of glycerol monocaprate (monocaprin) to reduce contamination with Campylobacter and psychrotrophic bacteria. Br Poult Sci. 2011 Feb;52(1):11-9. doi: 10.1080/00071668.2010.537308. PubMed PMID: 21337193.
7: Thormar H, Hilmarsson H. Killing of Campylobacter on contaminated plastic and wooden cutting boards by glycerol monocaprate (monocaprin). Lett Appl Microbiol. 2010 Sep;51(3):319-24. doi: 10.1111/j.1472-765X.2010.02898.x. Epub 2010 Jul 8. PubMed PMID: 20666986.
8: Park KM, Kwon OT, Ahn SM, Lee J, Chang PS. Characterization and optimization of carboxylesterase-catalyzed esterification between capric acid and glycerol for the production of 1-monocaprin in reversed micellar system. N Biotechnol. 2010 Feb 28;27(1):46-52. doi: 10.1016/j.nbt.2009.11.004. Epub 2009 Nov 28. PubMed PMID: 19931658.
9: Batovska DI, Todorova IT, Tsvetkova IV, Najdenski HM. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. Pol J Microbiol. 2009;58(1):43-7. PubMed PMID: 19469285.
10: Reis P, Holmberg K, Debeche T, Folmer B, Fauconnot L, Watzke H. Lipase-catalyzed reactions at different surfaces. Langmuir. 2006 Sep 12;22(19):8169-77. PubMed PMID: 16952258.
11: Thorgeirsdóttir TO, Thormar H, Kristmundsdóttir T. Viscoelastic properties of a virucidal cream containing the monoglyceride monocaprin: effects of formulation variables: a technical note. AAPS PharmSciTech. 2006 May 12;7(2):E44. PubMed PMID: 16796361; PubMed Central PMCID: PMC2750295.
12: Hilmarsson H, Thormar H, Thráinsson JH, Gunnarsson E, Dadadóttir S. Effect of glycerol monocaprate (monocaprin) on broiler chickens: an attempt at reducing intestinal Campylobacter infection. Poult Sci. 2006 Apr;85(4):588-92. Erratum in: Poult Sci. 2006 Jun;85(6):1121. Dadadóttir, S [added]. PubMed PMID: 16615341.
13: Thorgeirsdóttir TO, Kristmundsdóttir T, Thormar H, Axelsdóttir I, Holbrook WP. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant. Acta Odontol Scand. 2006 Feb;64(1):21-6. PubMed PMID: 16428178.
14: Thorgeirsdóttir TO, Hilmarsson H, Thormar H, Kristmundsdóttir T. Development of a virucidal cream containing the monoglyceride monocaprin. Pharmazie. 2005 Dec;60(12):897-9. PubMed PMID: 16398264.
15: Thormar H, Hilmarsson H, Bergsson G. Stable concentrated emulsions of the 1-monoglyceride of capric acid (monocaprin) with microbicidal activities against the food-borne bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli. Appl Environ Microbiol. 2006 Jan;72(1):522-6. PubMed PMID: 16391087; PubMed Central PMCID: PMC1352223.
16: Thorgeirsdóttir TO, Kjøniksen AL, Knudsen KD, Kristmundsdóttir T, Nyström B. Viscoelastic and structural properties of pharmaceutical hydrogels containing monocaprin. Eur J Pharm Biopharm. 2005 Feb;59(2):333-42. PubMed PMID: 15661506.
17: Da Silva MA, Medeiros VC, Langone MA, Freire DM. Synthesis of monocaprin catalyzed by lipase. Appl Biochem Biotechnol. 2003 Spring;105 -108:757-67. PubMed PMID: 12721413.
18: Kristmundsdóttir T, Sigurdsson P, Thormar H. Effect of buffers on the properties of microbicidal hydrogels containing monoglyceride as the active ingredient. Drug Dev Ind Pharm. 2003 Feb;29(2):121-9. PubMed PMID: 12648008.
19: Brown JR, Collett JH, Attwood D, Ley RW, Sims EE. Influence of monocaprin on the permeability of a diacidic drug BTA-243 across Caco-2 cell monolayers and everted gut sacs. Int J Pharm. 2002 Oct 1;245(1-2):133-42. PubMed PMID: 12270250.
20: Bergsson G, Arnfinnsson J, Steingrímsson O, Thormar H. Killing of Gram-positive cocci by fatty acids and monoglycerides. APMIS. 2001 Oct;109(10):670-8. PubMed PMID: 11890570.

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